17-epi-Testosterone Enanthate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

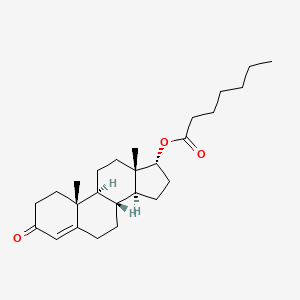

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23+,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBWIIFXDYGNZ-PDVSWFIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219296-36-3 |

Source

|

| Record name | 17alpha-Testosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219296363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17.ALPHA.-TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JQ2MWGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Synthesis of 17-epi-Testosterone Enanthate from Androstenedione

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 17-epi-Testosterone Enanthate, starting from the readily available steroid precursor, androstenedione. The synthesis hinges on two pivotal transformations: the stereoselective reduction of the C17-ketone to establish the crucial 17α-hydroxyl configuration, followed by esterification to append the enanthate group. This document elucidates the mechanistic rationale behind each synthetic step, offers detailed experimental protocols, and discusses the analytical characterization of the intermediates and the final product. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and steroid chemistry.

Introduction and Strategic Overview

Androstenedione (Androst-4-ene-3,17-dione) is a key endogenous steroid hormone that serves as a direct precursor in the biosynthesis of both androgens and estrogens.[1][2] Its dione structure, featuring ketones at the C3 and C17 positions, makes it a versatile starting material for the synthesis of a wide array of steroidal active pharmaceutical ingredients.

The target molecule, this compound, is an esterified derivative of 17-epi-testosterone. It is a stereoisomer (or epimer) of the naturally occurring male sex hormone, testosterone. The defining structural feature is the orientation of the hydroxyl group at the C17 position. In testosterone, this group is in the beta (β) configuration (pointing "up" from the plane of the steroid backbone), whereas in 17-epi-testosterone, it is in the alpha (α) configuration (pointing "down").[3] This seemingly minor stereochemical difference can have profound implications for biological activity. The enanthate (heptanoate) ester is a long-chain fatty acid ester commonly used to increase the half-life and duration of action of a parent steroid, forming a depot upon intramuscular injection from which the active hormone is slowly released.[4][5][6]

The synthesis from androstenedione is logically dissected into a two-stage process:

-

Stereoselective Reduction: The primary chemical challenge is the reduction of the C17-ketone of androstenedione to a 17α-hydroxyl group, in preference to the thermodynamically favored 17β-epimer (testosterone). This requires careful selection of reagents and reaction conditions to control the facial selectivity of the hydride attack.

-

Esterification: The subsequent esterification of the 17α-hydroxyl group with an activated form of enanthic acid is a more conventional transformation.

This guide will detail a robust pathway that first protects the more reactive C3-ketone to prevent its reduction, allowing for a focused and selective transformation at the C17 position.

Overall Synthesis Workflow

The proposed pathway involves three primary chemical operations: protection of the C3-ketone, stereoselective reduction of the C17-ketone, deprotection of the C3-ketone, and finally, esterification at the C17α-hydroxyl.

Figure 1: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 17-epi-Testosterone

The synthesis of the core intermediate, 17-epi-testosterone, from androstenedione is the most critical phase of the overall process, dictating the stereochemical outcome of the final product.

Mechanistic Considerations: Protection and Stereoselective Reduction

Direct reduction of androstenedione with common reducing agents like sodium borohydride tends to be non-selective. The C3-ketone, being an α,β-unsaturated ketone, is highly reactive. Furthermore, reduction of the C17-ketone typically yields the 17β-hydroxy epimer (testosterone) as the major product due to hydride attack from the less sterically hindered α-face of the steroid's D-ring.

To overcome these challenges, a two-step strategy is employed:

-

Protection of the C3-Ketone: The C3-ketone is selectively protected as an enol ether. Reacting androstenedione with triethyl orthoformate in the presence of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), forms the stable 3-ethoxy-androst-3,5-dien-17-one.[7][8] This protection strategy serves a dual purpose: it prevents the reduction of the C3-ketone and deactivates the A-ring's conjugated double bond system.

-

Stereoselective Reduction of the C17-Ketone: With the C3 position protected, the focus shifts to the stereoselective reduction of the C17-ketone. To favor the formation of the 17α-hydroxyl (an axial alcohol), a sterically demanding reducing agent is required. Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to approach ketones from the less hindered face, which in this case forces a β-face hydride delivery. This equatorial attack on the C17-ketone results in the formation of the desired axial 17α-alcohol.

-

Deprotection: The enol ether protecting group is labile under acidic conditions. During the aqueous acidic workup of the reduction reaction, the enol ether is readily hydrolyzed to regenerate the C3-ketone, yielding 17-epi-testosterone.

Experimental Protocol: Synthesis of 17-epi-Testosterone

Step A: Protection of Androstenedione

-

To a solution of androstenedione (1.0 eq) in anhydrous ethanol (10 mL per gram of steroid), add triethyl orthoformate (3.0 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Remove the solvent under reduced pressure. The resulting crude 3-ethoxy-androst-3,5-dien-17-one can be carried forward to the next step without extensive purification, or it can be purified by recrystallization from ethanol.

Step B: Reduction and Deprotection

-

Dissolve the crude protected intermediate from Step A in anhydrous tetrahydrofuran (THF) (15 mL per gram) and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Slowly add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, quench it by the slow, careful addition of water at -78 °C, followed by 3 M aqueous hydrochloric acid (HCl).

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the enol ether.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization of 17-epi-Testosterone

The crude product will be a mixture of 17-epi-testosterone and testosterone. Separation of these epimers is critical and is typically achieved by silica gel column chromatography.

-

Purification: The crude residue is purified by flash chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. The 17-epi-testosterone epimer is generally more polar and will elute after testosterone.

-

Characterization: The identity and stereochemistry of the purified product must be confirmed.

-

¹H-NMR: The proton at C17 will show a characteristic chemical shift and coupling constant that differs from that of the C17 proton in testosterone, confirming the α-configuration.

-

¹³C-NMR: The chemical shift of C17 will be distinct from that of testosterone.

-

Mass Spectrometry (MS): To confirm the molecular weight (288.42 g/mol ).

-

Infrared (IR) Spectroscopy: To confirm the presence of hydroxyl (-OH) and ketone (C=O) functional groups.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |

| Androstenedione | C₁₉H₂₆O₂ | 286.41 | Two distinct ketone signals in IR and ¹³C-NMR. |

| 17-epi-Testosterone | C₁₉H₂₈O₂ | 288.42 | Appearance of -OH stretch in IR; unique C17-H signal in ¹H-NMR. |

Part II: Esterification to this compound

The final step is the attachment of the enanthate ester to the 17α-hydroxyl group. This is a standard esterification reaction that proceeds readily.

Mechanistic Considerations

The esterification is typically achieved by reacting the alcohol (17-epi-testosterone) with a highly reactive derivative of enanthic acid (heptanoic acid), such as enanthoyl chloride (heptanoyl chloride). The reaction is performed in the presence of a non-nucleophilic base, like pyridine, which serves both as the solvent and as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[9]

Figure 2: Simplified representation of the esterification reaction.

Experimental Protocol: Esterification

-

Dissolve purified 17-epi-testosterone (1.0 eq) in anhydrous pyridine (10 mL per gram of steroid) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add enanthoyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into ice-cold 2 M HCl and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Purification and Final Characterization

-

Purification: The crude this compound is purified by silica gel column chromatography, typically eluting with a hexane/ethyl acetate solvent system.

-

Characterization: The final product's identity and purity are confirmed.

-

¹H-NMR & ¹³C-NMR: Confirm the presence of the enanthate chain (characteristic alkyl signals) and a downfield shift of the C17 proton signal compared to the starting alcohol.

-

MS: Confirm the final molecular weight (400.60 g/mol ).[3]

-

HPLC: To determine the final purity of the compound.

-

IR Spectroscopy: Appearance of a strong ester carbonyl (C=O) stretch and disappearance of the broad hydroxyl (-OH) stretch.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |

| 17-epi-Testosterone | C₁₉H₂₈O₂ | 288.42 | Broad -OH stretch in IR (~3400 cm⁻¹). |

| Enanthoyl Chloride | C₇H₁₃ClO | 148.63 | Acyl chloride functional group. |

| This compound | C₂₆H₄₀O₃ | 400.60 | Strong ester C=O stretch in IR (~1730 cm⁻¹); absence of -OH stretch.[3] |

Conclusion

The synthesis of this compound from androstenedione is a multi-step process that requires careful control of stereochemistry. The presented pathway, utilizing a protective group strategy for the C3-ketone and a sterically hindered reducing agent for the C17-ketone, offers a logical and scientifically sound approach to obtaining the desired 17α-epimer. Subsequent esterification is a straightforward transformation. Each step requires rigorous purification and analytical characterization to ensure the identity and purity of the intermediates and the final product, which is paramount for any material intended for research or drug development purposes.

References

-

Poirier, D., et al. (2010). Innovative C2-symmetric testosterone and androstenedione dimers: Design, synthesis, biological evaluation on prostate cancer cell lines and binding study to recombinant CYP3A4. National Institutes of Health. Available at: [Link]

-

Auchus, R.J. (2019). Adrenal Androgens. Endotext - NCBI Bookshelf. Available at: [Link]

- Ercoli, A., & de Ruggieri, P. (1956). Method for the preparation of testosterone and its esters. U.S. Patent 2,742,485.

-

Poirier, D., et al. (2010). First Synthesis of Separable Isomeric Testosterone Dimers Showing Differential Activities on Prostate Cancer Cells. PubMed. Available at: [Link]

-

Le, P.H., et al. (1993). Synthesis of 11-substituted androstenediones and testosterones as human decidual cell growth inhibitors. PubMed. Available at: [Link]

- Alvarez, F. (1966). Process for the production of 17alpha-hydroxy steroids of the androstane and estraneseries. U.S. Patent 3,267,119.

-

Wikipedia contributors. (2023). Androstenedione. Wikipedia. Available at: [Link]

-

Zhang, T., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. MDPI. Available at: [Link]

-

Al-kuraishy, H.M., et al. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. MDPI. Available at: [Link]

-

Solo, A.J., et al. (1975). Synthesis and biological activity of some ethers of testosterone. Implications concerning the biological activity of esters of testosterone. Journal of Medicinal Chemistry. Available at: [Link]

- He, Y. (2017). Testosterone preparation method. Chinese Patent CN106397521A.

- Wang, Q., et al. (2015). A method for synthesizing testosterone with 4-androstenedione in one step. Chinese Patent CN104262439A.

-

Wikipedia contributors. (2023). Testosterone enanthate. Wikipedia. Available at: [Link]

-

Matei, L., et al. (2000). Synthesis of testosteron-1,2-D. INIS-IAEA. Available at: [Link]

-

Wikipedia contributors. (2023). Antiandrogen. Wikipedia. Available at: [Link]

-

Wikipedia contributors. (2023). Androgen ester. Wikipedia. Available at: [Link]

-

Society for Endocrinology. (2021). Androstenedione. You and Your Hormones. Available at: [Link]

- Lin, Y., & Chen, Y. (2016). Synthesis method of alkyl acid testosterone compound. Chinese Patent CN105732754A.

-

Ercoli, A., & de Ruggieri, P. (1953). An Improved Method of Preparing Testosterone, Dihydrotestosterone and Some of their Esters. Journal of the American Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Testosterone enanthate. PubChem Compound Summary for CID 9416. Available at: [Link]

-

Li, D., et al. (2023). Dihydrotanshinone as a Natural Product-Based CYP17A1 Lyase Inhibitor for Hyperandrogenic Disorders. MDPI. Available at: [Link]

-

Bende, A., et al. (2023). Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters. National Institutes of Health. Available at: [Link]

-

AnabolicxShop. (2023). Understanding steroid esters. AnabolicxShop Blog. Available at: [Link]

-

O'Shaughnessy, P.J., et al. (2022). New Insights into Testosterone Biosynthesis: Novel Observations from HSD17B3 Deficient Mice. MDPI. Available at: [Link]

- Mitsubishi Chemical Corp. (1986). 17-beta-ethynylsteroids and process for preparing same. European Patent EP0053845B1.

-

Barbieri, R.L., et al. (1981). Distinct testicular 17-ketosteroid reductases, one in interstitial tissue and one in seminiferous tubules. Differential modulation by testosterone and metabolites of testosterone. PubMed. Available at: [Link]

- Wang, Z. (2016). Preparation method of testosterone propionate intermediate 17 beta-hydroxyandrost-4-en-3-one. Chinese Patent CN105273029A.

- Julian, P.L. (1953). Process for the manufacture of 17-keto steroids. U.S. Patent 2,656,364.

- Symed Labs Ltd. (2017). Process for preparation of testosterone. WIPO Patent WO2017093980A1.

Sources

- 1. Androstenedione - Wikipedia [en.wikipedia.org]

- 2. yourhormones.info [yourhormones.info]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Testosterone enanthate - Wikipedia [en.wikipedia.org]

- 5. Androgen ester - Wikipedia [en.wikipedia.org]

- 6. anabolicxshop.co [anabolicxshop.co]

- 7. CN106397521A - Testosterone preparation method - Google Patents [patents.google.com]

- 8. WO2017093980A1 - Process for preparation of testosterone - Google Patents [patents.google.com]

- 9. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 17-epi-Testosterone Enanthate Crystals for Pharmaceutical Development

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 17-epi-Testosterone Enanthate, a stereoisomer of the widely used androgen, Testosterone Enanthate. In pharmaceutical development, a thorough understanding of a drug substance's solid-state characteristics is paramount as it directly influences stability, bioavailability, and manufacturability. This document delves into the molecular structure, crystal properties, thermal behavior, spectroscopic signature, and solubility of this compound. Due to the limited publicly available data on the 17-alpha epimer, this guide establishes a comparative framework with the well-characterized 17-beta isomer, Testosterone Enanthate. We provide detailed, field-proven experimental protocols for key analytical techniques, including X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and various spectroscopic methods. The causality behind experimental choices is explained to empower researchers in their own analytical endeavors. This guide is intended for researchers, scientists, and drug development professionals engaged in the preformulation and formulation of steroid-based active pharmaceutical ingredients (APIs).

Introduction: The Significance of Stereochemistry in Testosterone Esters

Testosterone and its Esters in Therapeutics

Testosterone is the primary male sex hormone and a critical therapeutic agent for conditions such as male hypogonadism.[1] However, native testosterone has a short biological half-life, making it unsuitable for long-term therapy without modification.[2] To overcome this, testosterone is often esterified at the C17-beta hydroxyl group. This modification increases the molecule's lipophilicity, slowing its release from oily depots after intramuscular injection and extending its duration of action.[3] Testosterone Enanthate, the C17-beta heptanoate ester, is one of the most widely used long-acting testosterone esters in clinical practice.[4]

The C17 Epimer: Defining this compound

Stereochemistry plays a pivotal role in the biological activity and physical properties of drug molecules. This compound is the C17-alpha epimer of Testosterone Enanthate. The sole structural difference is the spatial orientation of the enanthate ester group at the 17th carbon position of the steroid's D-ring. In the therapeutically common form, the ester group is in the beta position (projecting "upwards" from the plane of the ring), whereas in the "epi" form, it is in the alpha position (projecting "downwards"). This seemingly minor change can have profound effects on how the molecule interacts with its biological target, the androgen receptor, and how it packs in a crystal lattice.

The Impact of Stereochemistry on Physicochemical Properties

The spatial arrangement of the C17 ester group directly influences intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern crystal formation. Consequently, epimers often exhibit different crystalline forms (polymorphs), melting points, solubilities, and spectroscopic properties. For drug development, characterizing these differences is not merely an academic exercise; it is a regulatory and practical necessity to ensure product quality, consistency, and performance.

Molecular and Computed Properties

The foundational characteristics of a molecule are its composition and three-dimensional structure. This compound shares the same molecular formula and weight as its 17-beta counterpart, but its stereochemical identifiers and spatial properties differ.

| Property | This compound | Testosterone Enanthate (17β Isomer) |

| Molecular Formula | C₂₆H₄₀O₃[5] | C₂₆H₄₀O₃[6] |

| Molecular Weight | 400.6 g/mol [5][7] | 400.6 g/mol [6][7] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[6] |

| InChI Key | VOCBWIIFXDYGNZ-PDVSWFIFSA-N[5] | VOCBWIIFXDYGNZ-IXKNJLPQSA-N[6] |

| Appearance | Neat Solid[5] | White or creamy white crystalline powder[8] |

Crystallinity and Polymorphism

The solid state of an API is a critical quality attribute. The crystal structure affects everything from powder flow during manufacturing to dissolution rate in the body. Polymorphism, the ability of a substance to exist in two or more crystalline phases, is a major concern in the pharmaceutical industry, as different polymorphs can have different stabilities and bioavailabilities.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Causality: For a chiral molecule like this compound, unequivocally determining the absolute stereochemistry at the C17 position is essential. SCXRD is the gold standard for this purpose. It provides a precise three-dimensional map of electron density in a single crystal, allowing for the determination of bond lengths, angles, and the absolute configuration of stereocenters. Recent studies on various testosterone esters have utilized this technique to elucidate their crystal packing and supramolecular features, revealing that even the length of the ester chain can dictate the crystal system.[1][9]

-

Crystal Growth: Dissolve the this compound powder in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate) to near saturation at a slightly elevated temperature. Allow the solution to cool slowly and evaporate over several days to weeks in a vibration-free environment. Suitable single crystals for X-ray data collection are often obtained in alcohols.[10]

-

Crystal Mounting: Carefully select a well-formed, defect-free single crystal (typically <0.5 mm) and mount it on a goniometer head.

-

Data Collection: Place the goniometer on a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

-

Structure Solution and Refinement: Collect diffraction data by rotating the crystal in the X-ray beam. Process the data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates and structural parameters.

X-ray Powder Diffraction (XRPD) for Phase Identification

Causality: While SCXRD analyzes a single perfect crystal, XRPD analyzes a bulk powder sample containing millions of microcrystals. This makes it an indispensable tool for routine quality control, polymorph screening, and stability testing. Each crystalline solid produces a unique XRPD pattern, acting as a "fingerprint" for that specific phase.

-

Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup: Place the sample holder into the XRPD instrument. Set the X-ray source (typically Cu Kα), voltage, and current (e.g., 40 kV and 40 mA).[1]

-

Data Acquisition: Scan the sample over a defined 2θ (two-theta) range (e.g., 5° to 40°), with a specific step size and dwell time.

-

Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ) and relative intensities of the diffraction peaks. Compare this pattern to reference patterns to confirm phase identity or detect the presence of different polymorphs or impurities.

Caption: Workflow for XRPD analysis of a crystalline API.

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and physical state of a drug substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Causality: DSC is a fundamental technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11] It is the primary method for determining the melting point, a key indicator of purity for a crystalline substance. For Testosterone Enanthate (17β), the melting point is reported in the range of 34-39°C.[6][7][12] The sharpness of the melting endotherm can provide qualitative information about crystalline perfection. DSC can also detect other thermal events like glass transitions, crystallization, and solid-solid phase transitions, making it vital for polymorph and stability studies.[13]

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into a small aluminum DSC pan.

-

Encapsulation: Place a lid on the pan and crimp it to create a seal. An unsealed or pierced lid may be used if volatilization is expected.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (e.g., 70 mL/min).[1] The temperature range should bracket the expected melting point.

-

Data Analysis: The melting point is typically determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[14]

Caption: Workflow for DSC melting point determination.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time.[15] This is critical for assessing the thermal stability of the API, determining its decomposition temperature, and quantifying volatile content (e.g., residual solvent or water). For a stable, non-hydrated crystalline compound, the TGA curve should show no significant mass loss until the onset of thermal decomposition.[16]

-

Sample Preparation: Place 5-10 mg of the crystalline sample into a tared TGA pan (typically platinum or alumina).

-

Instrument Setup: Place the pan onto the TGA's microbalance within the furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically inert, like nitrogen) to a temperature beyond its expected decomposition point.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of a significant mass loss step indicates the beginning of thermal decomposition.

Spectroscopic Characterization

Spectroscopic techniques provide information about a molecule's structure and functional groups by measuring its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" that can be used for identification. For this compound, key absorption bands are expected for the C=O groups of the ester and the α,β-unsaturated ketone, as well as the C-O stretching of the ester. Studies on testosterone esters show strong absorption bands between 1670–1736 cm⁻¹ for the carbonyl groups and a sharp peak around 1611–1617 cm⁻¹ for the C=C bond in the steroid A ring.[1]

-

Background Scan: Ensure the ATR crystal surface is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Crucially, NMR can be used to distinguish between the 17-epi (α) and 17-beta (β) isomers. The chemical shift and coupling patterns of the proton at C17 (H-17) and adjacent protons will be distinctly different due to their different spatial orientations.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR (or ~30 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[17] Add a small amount of an internal reference standard, such as tetramethylsilane (TMS).

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the data.

-

Spectral Analysis: Process the data and analyze the chemical shifts, integration (for ¹H), and coupling constants to assign signals to specific atoms in the molecule and confirm the stereochemistry at C17.

Solubility Profile

Solubility and its Impact on Formulation

The solubility of an API is a critical determinant of its oral bioavailability and is essential for developing parenteral formulations. As a lipophilic ester, this compound is expected to have very low aqueous solubility but good solubility in organic solvents and oils. For its 17β counterpart, it is described as practically insoluble in water, very soluble in anhydrous ethanol, and freely soluble in fatty oils.[18][19] Another source quantifies its solubility as <0.5 mg/mL in water and 17.3 mg/mL in ethanol.[20]

Experimental Determination of Solubility

Causality: The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound in a given solvent. It ensures that the solution has reached saturation, providing an accurate measure of the thermodynamic solubility, which is vital for preformulation studies.

-

Preparation: Add an excess amount of the crystalline this compound to a known volume of the test solvent (e.g., water, phosphate buffer, ethanol, castor oil) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge or filter the suspension (using a filter compatible with the solvent) to separate the saturated solution from the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of this compound crystals and provided the established analytical methodologies required for their characterization. While sharing a molecular formula with its 17-beta epimer, its unique stereochemistry necessitates a full and independent evaluation of its solid-state properties. The protocols and comparative data presented here serve as a robust framework for researchers to undertake this characterization. Future work should focus on the direct experimental determination of the crystal structure, thermal properties, and solubility of this compound to fully understand its potential as a pharmaceutical agent and to ensure the development of safe, stable, and effective drug products.

References

-

PubChem. (n.d.). Testosterone Enanthate. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Testosterone enanthate. Retrieved from [Link]

-

Griffiths, P. J. F., James, K. C., & Rees, M. (1965). Crystallographic data for some testosterone esters. Acta Crystallographica, 19(1), 149-150. Retrieved from [Link]

-

iChemical. (n.d.). Testosterone enanthate, CAS No. 315-37-7. Retrieved from [Link]

-

Borodi, G., et al. (2023). Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters. National Center for Biotechnology Information. Retrieved from [Link]

-

Borodi, G., et al. (2022). Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X-ray experimental details. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. Retrieved from [Link]

-

SWGDRUG.org. (2005). TESTOSTERONE AND ESTERS. Retrieved from [Link]

-

Cairns, T., Siegmund, E. G., & Rader, B. (1993). Analysis of testosterone esters by tandem mass spectrometry. Journal of AOAC International, 76(2), 306-312. Retrieved from [Link]

-

Kintz, P., et al. (1998). Identification of testosterone and testosterone esters in human hair. Journal of Analytical Toxicology, 22(5), 411-415. Retrieved from [Link]

-

Somsen, G. W., et al. (1996). Coupling of LC and FT-IR: Impurity Profiling of Testosterone Undecanoate. Applied Spectroscopy, 50(7), 864-869. Retrieved from [Link]

-

DiVA portal. (2010). Determination of testosterone esters in serum by liquid chromatography – tandem mass spectrometry (LC-MS-MS). Retrieved from [Link]

-

Empower Pharmacy. (n.d.). Testosterone Ester Combinations to Support Optimal Patient Outcomes. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) for the pure testosterone, niosome formulations 1–8. Retrieved from [Link]

-

Santos, M. M., et al. (2019). Application of differential scanning calorimetry in the analysis of apprehended formulations of anabolic androgenic steroids. Forensic Science International, 296, 91-99. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Multi-Discipline Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Borodi, G., et al. (2022). Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaoffer.com. (n.d.). Testosterone Propionate API Manufacturers & Suppliers. Retrieved from [Link]

-

NIST. (n.d.). Testosterone. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Testosterone enanthate. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Testosterone enanthate. Retrieved from [Link]

-

TU Delft Research Portal. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Retrieved from [Link]

-

Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Endocrine Abstracts. (2025). Androgen receptor sensitivity assessed by genetic polymorphism in the testosterone treatment of male hypogonadism. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Epitestosterone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Androgen ester. Retrieved from [Link]

Sources

- 1. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen ester - Wikipedia [en.wikipedia.org]

- 4. Testosterone enanthate - Wikipedia [en.wikipedia.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Testosterone Enanthate | C26H40O3 | CID 9416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ikigaicorporation.com [ikigaicorporation.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Testosterone enanthate, CAS No. 315-37-7 - iChemical [ichemical.com]

- 13. youtube.com [youtube.com]

- 14. research.tudelft.nl [research.tudelft.nl]

- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 16. tainstruments.com [tainstruments.com]

- 17. swgdrug.org [swgdrug.org]

- 18. Testosterone enanthate CAS#: 315-37-7 [m.chemicalbook.com]

- 19. Testosterone enanthate | 315-37-7 [chemicalbook.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the In Vitro Biological Activity of Testosterone Epimers

This guide provides a comprehensive exploration of the in vitro methodologies used to characterize the biological activity of testosterone and its epimers. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a robust and validated approach to steroid characterization.

Introduction: Stereochemistry and Biological Consequence

Testosterone, the principal male sex hormone, is a C19 steroid characterized by a hydroxyl group at the 17-beta (17β) position. Its biological effects are primarily mediated through the androgen receptor (AR).[1] Epimers are stereoisomers that differ in configuration at only one stereocenter. In the context of testosterone, the most significant epimer is epitestosterone (17α-testosterone) , where the hydroxyl group is in the alpha (17α) orientation.[2] While structurally similar, this single stereochemical change dramatically alters its biological activity.

For decades, epitestosterone was considered an inactive metabolite.[3][4] However, emerging research has revealed a more complex role, demonstrating weak anti-androgenic properties.[2][3][5] This has significant implications, not only for understanding endocrine physiology but also in clinical applications such as anti-doping tests, where the testosterone/epitestosterone (T/E) ratio is a key biomarker for detecting exogenous testosterone administration.[2][5] A thorough in vitro characterization is therefore essential to elucidate the precise molecular interactions and functional consequences of these epimers.

Chapter 1: The Molecular Target: Androgen Receptor Signaling

Understanding the biological activity of any androgen begins with its molecular target, the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[1][6] The canonical signaling pathway provides the foundation for the design and interpretation of the in vitro assays discussed later in this guide.

Mechanism of Action: In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[7] The binding of an androgen, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), induces a conformational change in the AR's ligand-binding domain (LBD).[1][8] This event triggers the dissociation of HSPs, dimerization of the receptor, and translocation of the androgen-AR complex into the nucleus.[7] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating gene transcription.[7][9] This process ultimately leads to the physiological effects associated with androgens.

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Chapter 2: Key In Vitro Methodologies for Characterizing Testosterone Epimers

A multi-faceted in vitro approach is required to build a complete biological profile of a testosterone epimer. The three pillars of this characterization are:

-

Receptor Binding: Does the compound interact directly with the AR?

-

Transcriptional Activity: If it binds, does it activate (agonist) or block (antagonist) AR-mediated gene expression?

-

Functional Cellular Response: What is the downstream consequence of AR interaction on cell behavior, such as proliferation?

The following sections provide detailed, field-proven protocols for each of these critical assays.

Assay 1: Competitive Androgen Receptor Binding Assay

Principle: This assay quantifies the ability of a test compound (e.g., epitestosterone) to compete with a high-affinity radiolabeled androgen (e.g., [³H]Dihydrotestosterone) for binding to the AR. The affinity of the test compound is inversely proportional to the amount of radiolabeled ligand that remains bound to the receptor.

Expertise & Experience: The choice of the radioligand is critical; [³H]DHT is often preferred over [³H]testosterone due to its higher affinity and slower dissociation rate from the AR, which provides a more stable and robust assay window.[8][10] To ensure trustworthiness, the protocol must be performed with partially purified receptor preparations to minimize the influence of metabolic enzymes that could alter the test compounds.[10]

Experimental Protocol:

-

Receptor Source Preparation: Prepare cytosol extracts from tissues known to express high levels of AR, such as rat prostate, or from cells overexpressing human AR.

-

Incubation: In a 96-well plate, combine the AR-containing cytosol, a fixed concentration of [³H]DHT (typically at or below its dissociation constant, Kd), and varying concentrations of the unlabeled test compound (testosterone, epitestosterone) or a known competitor (unlabeled DHT as a positive control).

-

Control Wells:

-

Total Binding: AR extract + [³H]DHT only.

-

Non-Specific Binding (NSB): AR extract + [³H]DHT + a saturating concentration (e.g., 1000-fold excess) of unlabeled DHT.

-

Vehicle Control: AR extract + [³H]DHT + vehicle (e.g., DMSO).

-

-

Equilibration: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound/Free Ligand: Add dextran-coated charcoal to each well to adsorb the unbound [³H]DHT. Centrifuge the plate to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the AR-[³H]DHT complexes) to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

Data Analysis & Interpretation:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki indicates higher binding affinity.

Caption: Workflow for a competitive AR binding assay.

Assay 2: AR-Mediated Transcriptional Activation (Reporter Gene) Assay

Principle: This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional function of the AR.[11] Cells are engineered to express the AR and a reporter gene (e.g., luciferase or β-galactosidase) whose transcription is controlled by AREs.[12] An agonist will bind the AR and drive reporter gene expression, producing a measurable signal. An antagonist will block this effect.

Expertise & Experience: The choice of cell line is paramount. Cell lines like HEK293 are often used for transient transfections due to their high transfection efficiency, while lines like T47D or PC3 can be used to create stable cell lines.[12][13] It is crucial to use a dual-reporter system; a primary reporter (e.g., firefly luciferase) driven by the ARE and a secondary, constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.[14][15] This dual-measurement system is a self-validating standard.

Experimental Protocol:

-

Cell Culture & Transfection:

-

Plate cells (e.g., HEK293) in a 96-well plate.

-

Co-transfect the cells with three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine):

-

An AR expression vector.

-

An ARE-driven firefly luciferase reporter vector (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector adapted for AREs).[15]

-

A constitutively expressed Renilla luciferase control vector.

-

-

Incubate for 24 hours to allow for gene expression.

-

-

Compound Treatment:

-

Replace the medium with medium containing serial dilutions of the test compounds (testosterone, epitestosterone).

-

For Agonist Mode: Add compounds directly to the cells. Include a known agonist (e.g., DHT) as a positive control and a vehicle control.

-

For Antagonist Mode: Add a fixed concentration of DHT (a concentration that gives ~80% of maximal response, e.g., EC₈₀) to all wells, followed by the addition of serial dilutions of the test compounds. Include a known antagonist (e.g., bicalutamide) as a positive control.

-

-

Incubation: Incubate the cells for another 18-24 hours.

-

Lysis & Luminescence Reading:

-

Lyse the cells and measure the luminescence of both firefly and Renilla luciferase using a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).[14]

-

Data Analysis & Interpretation:

-

Normalize Data: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to get the Relative Luciferase Units (RLU).

-

Agonist Mode: Plot RLU vs. log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% maximal activation) and efficacy (maximal activation level relative to DHT).

-

Antagonist Mode: Plot RLU vs. log concentration of the test compound. Determine the IC₅₀ (concentration for 50% inhibition of the DHT-induced response).

Caption: Workflow for a dual-luciferase reporter gene assay.

Assay 3: Androgen-Dependent Cell Proliferation Assay

Principle: This assay provides a functional, downstream readout of androgenic activity by measuring changes in the proliferation rate of an androgen-dependent cell line, such as the human prostate cancer cell line LNCaP.[16] These cells endogenously express AR and their growth is stimulated by androgens.

Expertise & Experience: A critical preparatory step is to starve the cells of androgens by culturing them in charcoal-stripped serum for several days prior to the assay.[16] This reduces basal AR activity and sensitizes the cells to the test compounds, widening the assay window. Proliferation can be measured using various methods, including direct cell counting, DNA synthesis incorporation (e.g., BrdU), or metabolic assays (e.g., WST-1, MTT), which measure the activity of mitochondrial dehydrogenases as a proxy for viable cell number.[16][17]

Experimental Protocol:

-

Cell Preparation: Culture LNCaP cells in media supplemented with charcoal-stripped fetal bovine serum for 3-5 days.

-

Seeding: Seed the androgen-deprived cells into a 96-well plate at a low density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh charcoal-stripped medium containing serial dilutions of the test compounds (testosterone, epitestosterone).

-

Controls: Include a positive control (DHT), a negative control (vehicle), and a known antagonist (bicalutamide) to confirm AR-dependency.

-

-

Incubation: Incubate the plate for an extended period (e.g., 5-7 days) to allow for measurable differences in cell proliferation. Replenish the media with fresh compounds every 2-3 days.

-

Quantification: At the end of the incubation period, quantify cell proliferation using a WST-1 or similar metabolic assay according to the manufacturer's instructions. This typically involves adding the reagent and measuring absorbance after a 1-4 hour incubation.

Data Analysis & Interpretation:

-

Subtract the background absorbance (media only) from all readings.

-

Plot the absorbance values against the log concentration of the test compounds.

-

Determine the EC₅₀ for proliferative agonists and the IC₅₀ for antagonists that can block DHT-stimulated proliferation. Compare the maximal proliferative effect of the test compounds to that of DHT.

Chapter 3: Comparative Biological Activity Profile

The combined data from these assays allow for the construction of a comprehensive activity profile. While specific quantitative values can vary between labs and assay conditions, the relative activities are generally consistent in the literature.

| Compound | AR Binding Affinity (vs. DHT) | Transcriptional Activity | Proliferative Effect | Summary |

| Dihydrotestosterone (DHT) | High (Kd ~0.2-0.5 nM)[10] | Potent Full Agonist | Strong Proliferation | The most potent natural androgen; serves as the benchmark positive control.[1][8] |

| Testosterone (T) | Moderate (~2-fold lower than DHT)[1][8] | Full Agonist | Promotes Proliferation | The primary circulating androgen; a potent agonist, but less so than DHT.[18] |

| Epitestosterone (17α-T) | Very Low / Weak[2] | Weak Partial Agonist / Competitive Antagonist[3][19] | Inhibits androgen-induced proliferation | Primarily acts as a weak competitive antagonist at the AR, also shown to inhibit 5α-reductase, the enzyme that converts testosterone to DHT.[2][5][20] |

Conclusion

The in vitro characterization of testosterone epimers reveals that stereochemistry is a critical determinant of biological function. While testosterone is a potent AR agonist, its 17α-epimer, epitestosterone, displays a markedly different profile, acting predominantly as a weak competitive antagonist of the androgen receptor.[2][3] The methodologies detailed in this guide—receptor binding, transcriptional activation, and cell proliferation assays—form a robust, self-validating framework for elucidating these activities. For drug development professionals and researchers, this multi-assay approach is indispensable for accurately profiling novel steroid compounds and understanding their potential therapeutic or physiological effects.

References

- Huhtaniemi, I. (2007).

- Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. PubMed.

- Huhtaniemi, I. (2007).

- Dr.Oracle. (2025).

- QIAGEN. Androgen Signaling. QIAGEN GeneGlobe.

- Ghimire, K., et al. (2022).

- Handa, H., et al. (2018). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI.

- Davey, R. A., & Grossmann, M. (2016).

- Stárka, L., et al. (1991). Epitestosterone. PubMed.

- Culig, Z., & Santer, F. R. (2011). Androgen receptor signaling in prostate cancer development and progression. PMC - NIH.

- Pharmatest Services. In vitro assay, androgenic activity.

- ResearchGate. (2024). Androgen Receptor signalling. A simplified schematic of Androgen...

- Stárka, L. (1993). Epitestosterone--a hormone or not. PubMed.

- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.

- Grokipedia. Epitestosterone. Grokipedia.

- Springer Nature. (2025).

- Wikipedia. Epitestosterone. Wikipedia.

- Kao, L. W., et al. (1977). Metabolism in vitro of dihydrotestosterone, 5alpha-androstane 3alpha, 17beta-diol and its 3beta-epimer, three metabolites of testosterone, by three of its target tissues, the anterior pituitary, the medial basal hypothalamus and the seminiferous tubules. PubMed.

- Vrolijk, H., et al. (2006). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.

- Promega Corporation. Bioluminescent Reporter Gene Assays Protocols and Applications Guide.

- Springer Nature. (2018). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators.

- Bourne, A. R., & Watson, T. G. (1998). The in vitro biosynthesis of epitestosterone and testosterone from C19 steroid precursors in the testis of the lizard Tiliqua rugosa. PubMed.

- T’Sjoen, G., et al. (2021). Testosterone/Epitestosterone Ratios—Further Hints to Explain Hyperandrogenemia in Children with Autism. PMC - NIH.

- Maltais, R., et al. (2021). Innovative C2-symmetric testosterone and androstenedione dimers: Design, synthesis, biological evaluation on prostate cancer cell lines and binding study to recombinant CYP3A4. PubMed.

- Roy, P., et al. (2012). Development of a novel cell based androgen screening model. PMC - NIH.

- ResearchGate. Effect of androgen on cell proliferation, cell cycle, and cell...

- Roy, P., et al. (2012). Cell-based assays for screening androgen receptor ligands. PMC - NIH.

- Wilson, E. M., & French, F. S. (1976). Binding properties of androgen receptors.

- Niu, Y., et al. (2014). Androgen receptor differentially regulates the proliferation of prostatic epithelial cells in vitro and in vivo. NIH.

- Osorio-Lalinde, E., et al. (2021). Synthesis of Two Testosterone Derivatives and their Theoretical Evaluation as Serotonin Reuptake Transporter Inhibitors. Preprints.org.

- Storbeck, K. H., et al. (2024).

- Slivka, S. R. (1992). Testosterone metabolism in an in vitro skin model. Episkin.

- Denayer, S., et al. (2021). Androgen Physiology: Receptor and Metabolic Disorders. Endotext - NCBI Bookshelf.

- Pereira de Jésus-Tran, K., et al. (2006). Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity. NIH.

- He, B., et al. (2004). Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone. PMC - PubMed Central.

Sources

- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epitestosterone - Wikipedia [en.wikipedia.org]

- 3. Epitestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epitestosterone--a hormone or not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eubopen.org [eubopen.org]

- 15. promega.com [promega.com]

- 16. Androgen receptor differentially regulates the proliferation of prostatic epithelial cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 20. grokipedia.com [grokipedia.com]

A Technical Guide to the Evaluation of 17-epi-Testosterone Enanthate as a Potential Antiandrogenic Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 17-epi-Testosterone Enanthate as a novel antiandrogenic agent. Recognizing the critical need for new therapeutic modalities targeting androgen-dependent pathologies, this document synthesizes foundational principles of androgen signaling with detailed, field-proven experimental protocols. We delve into the unique biochemical profile of 17-epi-testosterone, a natural epimer of testosterone known to exhibit weak androgen receptor antagonism and potent 5α-reductase inhibition. The guide is structured to provide full scientific context, from the molecular basis of androgen action to the practical execution of key in-vitro and in-vivo assays. It offers step-by-step methodologies for competitive receptor binding assays, cell-based reporter gene assays, and the canonical Hershberger in-vivo assay. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This document is intended to serve as an authoritative resource for researchers navigating the complexities of antiandrogen drug discovery and development.

Section 1: The Landscape of Androgen Signaling and Therapeutic Intervention

Androgens are steroid hormones that are pivotal in the development and maintenance of male secondary sex characteristics.[1] Their biological effects are mediated primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.[2] Dysregulation of androgen signaling is a cornerstone of numerous pathologies, most notably prostate cancer, benign prostatic hyperplasia (BPH), and various dermatological conditions.[3] Consequently, the development of agents that can modulate this pathway—antiandrogens—is of significant therapeutic interest.

The Androgen Receptor and its Canonical Ligands

The primary circulating androgen is testosterone. However, in many target tissues, including the prostate, testosterone is converted by the enzyme 5α-reductase to dihydrotestosterone (DHT), a significantly more potent AR agonist.[4][5] DHT binds to the AR with approximately 10-fold higher affinity than testosterone.[6] This conversion is a critical amplification step in the androgen signaling cascade.

The Canonical Androgen Signaling Pathway

The classical, or genomic, pathway of androgen action is a well-elucidated process. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[2]

-

Ligand Binding : Testosterone or DHT diffuses into the cell and binds to the Ligand-Binding Domain (LBD) of the AR.

-

Conformational Change & Dissociation : This binding induces a conformational change in the AR, causing the dissociation of HSPs.[2]

-

Dimerization & Nuclear Translocation : The activated ARs form homodimers and translocate into the nucleus.

-

DNA Binding & Transcription : Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[7]

-

Gene Expression : The AR-DNA complex recruits co-activators and the general transcription machinery, initiating the transcription of genes that regulate cell growth, proliferation, and survival.

Rationale and Classes of Antiandrogenic Agents

Antiandrogens are compounds that prevent androgens from mediating their biological effects.[3] They are broadly classified based on their mechanism of action.

-

Androgen Receptor Antagonists : These drugs competitively bind to the AR, preventing its activation by endogenous androgens like testosterone and DHT.[8] They can be further subdivided:

-

Steroidal Antiandrogens (e.g., Cyproterone Acetate): Structurally similar to steroids, they often possess other hormonal activities (e.g., progestogenic).[8]

-

Nonsteroidal Antiandrogens (NSAAs) (e.g., Flutamide, Bicalutamide): These are "pure" antiandrogens with high specificity for the AR and no intrinsic hormonal activity.[9][10] Flutamide's active metabolite, hydroxyflutamide, competitively inhibits the AR, preventing its nuclear translocation and subsequent gene regulation.[11]

-

-

Androgen Synthesis Inhibitors : These agents block the production of androgens.

-

5α-Reductase Inhibitors (e.g., Finasteride, Dutasteride): They prevent the conversion of testosterone to the more potent DHT.

-

CYP17A1 Inhibitors (e.g., Abiraterone Acetate): They block an enzyme crucial for the synthesis of androgens in the testes, adrenal glands, and prostate tumors.

-

Section 2: Profile of 17-epi-Testosterone and its Enanthate Ester

17-epi-Testosterone (Epitestosterone) is an endogenous steroid that is an epimer of testosterone, differing only in the spatial orientation of the hydroxyl group at the C17 position (α-position vs. β-position in testosterone).[12] While its physiological role is not fully elucidated, it is not merely an inert metabolite.

Known Biological Activity

Research has established two key biological activities for epitestosterone that form the basis of its potential as an antiandrogen:

-

Weak Competitive AR Antagonist : Epitestosterone can bind to the androgen receptor, but it does so weakly and fails to induce the conformational changes necessary for receptor activation. By occupying the receptor, it competitively inhibits the binding of potent agonists like DHT.[12][13]

-

Potent 5α-Reductase Inhibitor : Studies have shown that epitestosterone is a potent inhibitor of the 5α-reductase enzyme.[12] This dual mechanism is compelling; it suggests that 17-epi-testosterone could not only block the AR directly but also prevent the conversion of testosterone to DHT, thereby reducing the local concentration of the primary prostatic androgen.

The Enanthate Ester: A Pharmacokinetic Rationale

The enanthate ester is a heptanoic acid ester attached to the C17α-hydroxyl group. Esterification of steroids is a well-established pharmaceutical strategy to create a lipophilic depot upon intramuscular injection. This formulation slows the release of the active compound into systemic circulation, prolonging its half-life and duration of action compared to the unesterified parent steroid. The hypothesis is that this compound would provide sustained levels of the active 17-epi-testosterone, making it more suitable for a therapeutic dosing regimen.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | (17α)-17-[(1-Oxoheptyl)oxy]-androst-4-en-3-one | [14] |

| Synonyms | 17α-Testosterone enanthate, 3-Oxoandrost-4-en-17α-yl heptanoate | [14] |

| CAS Number | 219296-36-3 | |

| Molecular Formula | C₂₆H₄₀O₃ | [15] |

| Molecular Weight | 400.6 g/mol | [15] |

| Stereochemistry | Absolute | [15] |

| Storage Temp. | 2-8°C |

Section 3: Preclinical Evaluation Framework

A structured preclinical program is essential to rigorously evaluate the potential of a new chemical entity. This process is designed to establish biological plausibility, define a therapeutic window, and ensure a reasonable margin of safety before human trials.[16] All studies should be conducted in compliance with Good Laboratory Practices (GLP) to ensure data integrity and reliability.[17]

The Drug Discovery and Development Funnel

The evaluation of a candidate antiandrogen follows a logical progression from high-throughput in-vitro screens to more complex and resource-intensive in-vivo models. This funneling approach allows for early, cost-effective decision-making, ensuring that only the most promising candidates advance.

Section 4: In-Vitro Methodologies for Assessing Antiandrogenic Activity

In-vitro assays are the first line of investigation, providing rapid, mechanistic insights into a compound's interaction with its molecular targets without the complexity of a whole-organism system.[18]

Protocol 1: Competitive Androgen Receptor (AR) Binding Assay

-

Expertise & Causality : This assay directly measures the ability of a test compound to displace a radiolabeled androgen from the AR. It is the foundational experiment to confirm target engagement. The choice of a high-affinity radioligand like [³H]-Mibolerone or [³H]-R1881 is critical for achieving a sensitive assay window. Cytosol prepared from androgen-sensitive tissues (e.g., rat ventral prostate) provides a native source of the receptor.

-

Detailed Protocol :

-

Preparation of AR-Rich Cytosol :

-

Euthanize adult male Sprague-Dawley rats and excise ventral prostates.

-

Homogenize the tissue in ice-cold TEGD buffer (Tris-HCl, EDTA, glycerol, dithiothreitol).

-

Centrifuge at 105,000 x g for 60 minutes at 4°C to pellet cellular debris and microsomes. The resulting supernatant is the cytosol. Determine protein concentration via a Bradford or BCA assay.

-

-

Competitive Binding Reaction :

-

In microcentrifuge tubes, combine a fixed amount of cytosol protein with a saturating concentration of radiolabeled ligand (e.g., 1 nM [³H]-R1881).

-

Add increasing concentrations of the test compound (this compound) or a known competitor (e.g., unlabeled R1881, bicalutamide) over a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding (NSB) control tubes, add a 1000-fold excess of unlabeled androgen.

-

Incubate for 18-24 hours at 4°C to reach equilibrium.

-

-

Separation of Bound and Free Ligand :

-

Add a dextran-coated charcoal suspension to each tube and incubate for 15 minutes on ice. The charcoal binds free radioligand.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

-

Quantification :

-

Transfer the supernatant (containing the AR-bound radioligand) to a scintillation vial with scintillation cocktail.

-

Measure radioactivity using a liquid scintillation counter.

-

-

-

Data Analysis & Trustworthiness :

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

The system is validated by the inclusion of a known competitor, which must yield an IC₅₀ value within the historically accepted range for the laboratory.

-

Protocol 2: AR-Responsive Reporter Gene Assay

-

Expertise & Causality : While a binding assay confirms target engagement, it cannot distinguish between an agonist and an antagonist. A functional, cell-based reporter assay is required.[19] This assay measures the transcriptional activity of the AR. We use a cell line (e.g., human prostate cancer LNCaP cells, which endogenously express AR, or a transfected cell line like PC-3 or CHO-K1) that contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV). An antagonist will inhibit the luciferase expression induced by an agonist like DHT.

-

Detailed Protocol :

-

Cell Culture and Seeding :

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Two days prior to the experiment, switch to medium containing 10% charcoal-stripped FBS to remove endogenous steroids.

-

Seed cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare treatment media. For antagonist mode, this will contain a fixed, sub-maximal concentration of an agonist (e.g., 0.1 nM DHT) plus varying concentrations of the test compound (this compound) or a known antagonist (e.g., hydroxyflutamide).

-

Include controls: vehicle only (negative), agonist only (positive), and known antagonist.

-

Remove old media from cells and add the treatment media.

-

-

Incubation :

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay :

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. This lyses the cells and provides the substrate for the luciferase enzyme.

-

Measure luminescence using a plate-reading luminometer.

-

-

-

Data Analysis & Trustworthiness :

-

Normalize the raw luminescence data to the "agonist only" control (set to 100% activity).

-

Plot the percentage of activity against the log concentration of the antagonist.

-

Use non-linear regression to calculate the IC₅₀ for the inhibition of DHT-induced activity.

-

The assay's validity is confirmed by the performance of the known antagonist control and a robust signal-to-background ratio between the negative and positive controls.

-

Summary of Expected In-Vitro Outcomes

| Assay | Parameter | This compound (Hypothetical) | Control: Bicalutamide | Rationale |

| AR Binding | IC₅₀ (nM) | 500 - 1500 | 150 - 250 | Demonstrates direct but potentially weaker binding to AR compared to a pure antagonist.[10] |

| Reporter Gene | IC₅₀ (nM) | 800 - 2000 | 200 - 400 | Confirms functional antagonism in a cellular context. |

| 5α-Reductase | IC₅₀ (nM) | 50 - 200 | > 10,000 | Highlights the unique dual-action mechanism not present in bicalutamide.[12] |

Section 5: In-Vivo Assessment of Antiandrogenic Efficacy

In-vivo studies are essential to understand a compound's activity within a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME).[20]

Protocol 3: The Hershberger Assay

-

Expertise & Causality : The Hershberger assay is the internationally recognized and validated in-vivo screening assay for androgen agonists and antagonists.[18] The fundamental principle is based on the weight maintenance of specific androgen-dependent tissues in castrated male rats. Castration removes the endogenous source of androgens, causing tissues like the ventral prostate, seminal vesicles, and levator ani bulbocavernosus (LABC) muscle to atrophy. Co-administration of an androgen (testosterone propionate, TP) and a test compound allows for the evaluation of the compound's ability to antagonize the trophic effects of TP.

-

Detailed Protocol :

-

Animal Model and Acclimation :

-

Use peripubertal male Wistar or Sprague-Dawley rats.

-

Surgically castrate the animals under anesthesia and allow a 7-day recovery and tissue regression period.

-

-

Dosing and Grouping :

-

Randomly assign animals to treatment groups (n=6-8 per group).

-

Group 1 (Negative Control) : Vehicle only.

-

Group 2 (Positive Control) : Testosterone Propionate (TP) at a standard dose (e.g., 0.2-0.4 mg/kg/day, subcutaneous).

-

Group 3 (Antagonist Reference) : TP + a known antiandrogen (e.g., Flutamide, oral gavage).

-

Groups 4-6 (Test Article) : TP + this compound at three dose levels (e.g., low, mid, high), administered via intramuscular injection to leverage the enanthate ester.

-

-

Treatment Period :

-

Administer doses daily for 10 consecutive days.

-

Record body weights daily and perform clinical observations for signs of toxicity.

-

-

Necropsy and Tissue Collection :

-

On day 11, euthanize the animals.

-

Carefully dissect and weigh the five androgen-dependent tissues: ventral prostate (VP), seminal vesicles with coagulating glands (SVCG), levator ani and bulbocavernosus muscles (LABC), glans penis (GP), and Cowper's glands (COW).

-

-

-

Data Analysis & Trustworthiness :

-

For each animal, normalize the tissue weights to the final body weight.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the test article groups to the TP-only positive control group.

-

A statistically significant reduction in the weight of one or more androgen-dependent tissues indicates antiandrogenic activity.

-

The assay is validated by observing significant atrophy in the vehicle control group and significant growth in the TP-only group compared to the vehicle. The reference antagonist must also show significant inhibition of TP-induced growth.

-

Section 6: Synthesis and Future Directions

The preclinical data generated through this framework will provide a robust profile of this compound. The in-vitro results will elucidate its dual mechanism of action at the molecular level, while the Hershberger assay will confirm its functional antiandrogenic activity in a living system.